Increased Lipophilicity (XLogP3) Compared to Triamcinolone Acetonide
Triamcinolone methyl ethyl ketal (TMEK) exhibits a computed XLogP3 of 3.1, which is 0.3 log units higher than that of triamcinolone acetonide (TA), the most common clinical analog, which has an XLogP3 of 2.8 [1]. This increased lipophilicity is a direct consequence of substituting a symmetrical dimethyl ketal with an asymmetrical methyl ethyl ketal, adding an extra methylene group to one side of the ketal ring. This property is crucial for predicting passive membrane permeability and tissue partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Triamcinolone acetonide (TA): 2.8 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | In silico prediction (PubChem, XLogP3 v3.0) |
Why This Matters
For procurement in topical or intra-articular formulation development, a higher logP can translate to enhanced skin or tissue penetration and a prolonged local retention time compared to the more polar TA acetonide.
- [1] PubChem. (2024). XLogP3 values for Triamcinolone methyl ethyl ketal (CID 13298212) and Triamcinolone acetonide (CID 21800). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
